molecular formula C22H24N2O5S B11655030 N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine

N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine

Cat. No.: B11655030
M. Wt: 428.5 g/mol
InChI Key: FCLVNKXOEPWSHL-JXAWBTAJSA-N
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Description

N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine is a complex organic compound with a unique structure that includes a methionine residue linked to a phenylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with an appropriate amine to form an amide. This intermediate is then reacted with a phenylprop-2-enoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[(Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14-

InChI Key

FCLVNKXOEPWSHL-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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